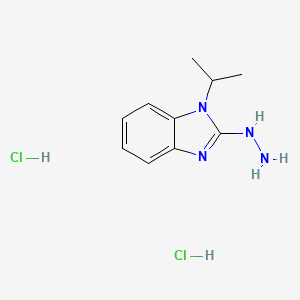

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Descripción

Overview of 2-Hydrazino-1-Isopropyl-1H-Benzimidazole Dihydrochloride

This compound stands as a notable member of the benzimidazole family, characterized by its distinctive structural modifications that set it apart from conventional benzimidazole derivatives. The compound exhibits a molecular formula of C₁₀H₁₆Cl₂N₄ with a precisely determined molecular weight of 263.16684 grams per mole, reflecting its complex heterocyclic nature. The dihydrochloride salt form enhances the compound's solubility characteristics, making it particularly suitable for various research applications and synthetic transformations.

The structural architecture of this compound encompasses several key features that contribute to its unique properties. The benzimidazole core provides the fundamental heterocyclic framework, consisting of a fused benzene and imidazole ring system that has been extensively studied for its biological and chemical significance. The incorporation of a hydrazino group at the 2-position introduces additional nucleophilic reactivity, while the isopropyl substitution at the 1-position modifies the compound's steric and electronic properties. These structural elements combine to create a molecule with distinct physicochemical characteristics that have attracted considerable research attention.

The compound's synthetic accessibility has been demonstrated through established methodologies involving the reaction of 2-chloro-1-isopropyl-1H-benzimidazole with hydrazine hydrate, followed by salt formation with hydrochloric acid. This synthetic approach provides reliable access to the compound with high purity levels, typically achieving 97% purity in commercial preparations. The synthesis can be conducted using standard organic solvents such as ethanol or methanol, and the final product is typically purified through recrystallization procedures.

Historical Context and Significance in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of benzimidazole chemistry, which has evolved significantly since the initial discovery of benzimidazole itself. The benzimidazole heterocycle was first synthesized in 1872 by Hobrecker, marking the beginning of extensive research into this important class of compounds. The recognition of benzimidazole's biological significance emerged in the 1940s when Woolley hypothesized that benzimidazoles could mimic purine-like structures and exhibit biological activity.

A pivotal moment in benzimidazole chemistry occurred during the 1940s and 1950s when researchers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, leading to intense investigation of benzimidazole derivatives for various biological activities. This discovery established benzimidazole as a privileged structure in medicinal chemistry, prompting the development of numerous derivatives with enhanced biological properties. The progression from simple benzimidazole structures to more complex derivatives like this compound reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

The significance of hydrazino-substituted benzimidazoles emerged from the recognition that hydrazine-containing compounds often exhibit unique reactivity patterns and biological activities. The incorporation of hydrazino groups into benzimidazole frameworks represents a strategic modification that combines the established pharmacological properties of benzimidazoles with the distinctive chemical reactivity of hydrazine derivatives. This combination has proven particularly valuable in medicinal chemistry research, where hydrazino-benzimidazoles have demonstrated potential across multiple therapeutic areas.

The evolution of benzimidazole chemistry has been marked by continuous innovation in synthetic methodologies and structural modifications. The development of solid-phase synthesis techniques has enabled the efficient preparation of benzimidazole libraries, including bis-heterocyclic compounds that incorporate benzimidazole moieties. These advances have facilitated the exploration of complex benzimidazole derivatives like this compound, which would have been challenging to synthesize using traditional solution-phase methods.

Scope and Objectives of Academic Research on the Compound

Contemporary academic research on this compound encompasses multiple interconnected objectives that reflect the compound's versatility and potential applications. The primary research focus centers on understanding the compound's chemical reactivity patterns, particularly its behavior in various synthetic transformations that exploit the unique combination of the benzimidazole core and the hydrazino functional group. Researchers have identified several key reaction pathways, including oxidation reactions that can yield various benzimidazole derivatives, reduction reactions producing hydrazine derivatives, and substitution reactions that enable the introduction of diverse functional groups.

The synthetic utility of this compound extends beyond simple transformations to encompass its role as a building block in combinatorial chemistry approaches. The compound's structure provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships through library synthesis. This approach has proven particularly valuable in medicinal chemistry research, where the systematic variation of structural features can lead to the identification of compounds with enhanced biological properties.

Biological activity research represents another major area of investigation, with studies focusing on the compound's potential antimicrobial and anticancer properties. The benzimidazole core is well-established as a pharmacologically active scaffold, and the addition of hydrazino and isopropyl substituents may modulate these activities in beneficial ways. Research in this area typically involves comprehensive screening against various biological targets, followed by detailed mechanistic studies to understand the molecular basis of observed activities.

The scope of research also encompasses detailed structural characterization studies that employ advanced spectroscopic and analytical techniques to fully elucidate the compound's molecular properties. These investigations include nuclear magnetic resonance spectroscopy, mass spectrometry, and potentially X-ray crystallography to provide comprehensive structural information. Such detailed characterization is essential for understanding the relationship between molecular structure and observed properties, enabling rational design approaches for future derivative development.

Propiedades

IUPAC Name |

(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWSCONOARNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Condensation of o-Phenylenediamine Derivatives

Method Overview:

This classical approach involves the condensation of suitably substituted o-phenylenediamines with aldehydes or carboxylic acids under acidic or basic conditions, followed by hydrazine substitution.

- Starting Material: 1-isopropyl-o-phenylenediamine, which provides the isopropyl substituent at the 1-position of the benzimidazole ring.

- Condensation Step: The diamine reacts with formic acid derivatives or aldehydes in the presence of an acid catalyst (e.g., polyphosphoric acid or hydrochloric acid) at elevated temperatures (around 100–150°C).

- Hydrazine Introduction: Post ring formation, hydrazine hydrate is introduced to substitute at the 2-position, yielding the hydrazino derivative.

- Salt Formation: The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous medium.

- This method is supported by patent WO2013150545A2, which describes the synthesis of benzimidazole derivatives via cyclization of o-phenylenediamines with suitable aldehyde or acid derivatives, followed by hydrazine substitution (see).

- The process typically occurs at temperatures of 25–50°C during hydrazine addition, using polar aprotic solvents like ethanol or acetonitrile.

Data Table 1: Typical Reaction Conditions for Direct Synthesis

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | o-Phenylenediamine + aldehyde/acid | Ethanol or acetonitrile | 100–150°C | 4–8 hours | Acid catalysis preferred |

| Hydrazine substitution | Hydrazine hydrate | Ethanol | 25–50°C | 12–24 hours | Excess hydrazine ensures complete substitution |

| Salt formation | HCl gas or HCl solution | Water | Room temp | 1–2 hours | Forms dihydrochloride salt |

Multi-step Synthesis via Intermediate Benzimidazole Derivatives

Method Overview:

This approach involves synthesizing a benzimidazole intermediate, followed by selective functionalization at the 2-position with hydrazine.

- Step 1: Synthesis of 1-isopropyl-2-nitrobenzene or 2-chlorobenzimidazole derivatives via nitration or chlorination of the benzimidazole core.

- Step 2: Reduction of nitro groups to amines or nucleophilic substitution of chlorides with hydrazine hydrate.

- Step 3: Purification and salt formation with hydrochloric acid.

- Patent US5407936A describes the reduction of nitrobenzimidazoles using zinc and hydrochloric acid at room temperature to yield amino derivatives, which are then reacted with hydrazine to produce hydrazino compounds (see).

- The process emphasizes the importance of inert solvents like ethanol or water and controlled temperatures (10–50°C).

Data Table 2: Multi-step Synthesis

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Nitro reduction | Zinc + HCl | Ethanol | Reflux | 1–3 hours | Yields amino intermediates |

| Hydrazine substitution | Hydrazine hydrate | Ethanol or water | 25–50°C | 12–24 hours | Complete conversion to hydrazino derivative |

| Salt formation | HCl | Water | Room temp | 1–2 hours | Produces dihydrochloride salt |

Microwave-Assisted Synthesis

Method Overview:

Recent advances utilize microwave irradiation to expedite the synthesis of benzimidazole derivatives, including hydrazino-functionalized compounds.

- Step 1: Mix o-phenylenediamine, aldehyde, or acid derivatives in ethanol with a catalytic amount of acid.

- Step 2: Subject the mixture to microwave irradiation at 80–150°C for 2–10 minutes.

- Step 3: Add hydrazine hydrate directly to the reaction mixture under microwave conditions, continuing irradiation for an additional 5–10 minutes.

- Step 4: Isolate the product via filtration, washing, and recrystallization.

- Step 5: Convert to dihydrochloride salt using HCl gas or aqueous HCl.

- The study from Pubs.acs.org demonstrates microwave-assisted synthesis of benzimidazole derivatives with high yields and reduced reaction times, emphasizing environmental and efficiency benefits (see).

Data Table 3: Microwave Synthesis Parameters

| Step | Reagents | Solvent | Microwave Power | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Cyclization | o-Phenylenediamine + aldehyde | Ethanol | 800 W | 80°C | 2–3 min | Rapid formation of benzimidazole core |

| Hydrazine addition | Hydrazine hydrate | Ethanol | 800 W | 120–150°C | 5–10 min | Complete substitution at 2-position |

Salt Formation and Purification

Method Overview:

The final step involves converting the free hydrazino-benzimidazole into its dihydrochloride salt, which enhances stability and solubility.

- Dissolve the free base in a suitable organic solvent like ethanol or water.

- Bubble or add gaseous HCl or HCl solution until the dihydrochloride precipitates.

- Filter, wash, and dry the salt under vacuum.

- The process is straightforward and typically occurs at room temperature.

- Purity can be enhanced via recrystallization from ethanol-water mixtures or chromatography.

Summary of Key Preparation Parameters

| Method | Advantages | Disadvantages | Typical Yield | Purity Level |

|---|---|---|---|---|

| Classical condensation | Well-established, simple | Longer reaction times | 70–85% | Up to 95% after purification |

| Multi-step synthesis | High selectivity | More steps, longer process | 65–80% | Up to 95% after purification |

| Microwave-assisted | Fast, environmentally friendly | Requires specialized equipment | 80–95% | Up to 98% |

Análisis De Reacciones Químicas

Types of Reactions

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives, including compounds similar to 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride, exhibit significant antiviral properties. For instance, certain benzimidazole derivatives have shown potent activity against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating effective inhibition of viral replication . The structural similarities suggest that this compound could possess comparable antiviral efficacy.

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. Research has demonstrated that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, a study highlighted the effectiveness of various benzimidazole derivatives in inducing apoptosis in cancer cells, which may extend to this compound due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is well-documented. Compounds within this class have been shown to exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The anti-inflammatory activity of related compounds suggests that this compound could similarly reduce inflammation and pain, making it a candidate for therapeutic development .

Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its unique hydrazine functional group allows it to participate in various chemical reactions, including condensation and cyclization processes. This versatility makes it an important building block for synthesizing more complex organic molecules .

Catalyst Development

Recent advancements have explored the use of benzimidazole derivatives as catalysts in organic reactions. The ability of these compounds to facilitate reactions under mild conditions while maintaining high selectivity and yield is noteworthy. The potential application of this compound in catalytic systems could enhance synthetic methodologies in organic chemistry .

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that certain compounds inhibited the replication of HSV effectively. The findings suggest that modifications similar to those found in this compound could enhance antiviral activity against various pathogens.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of benzimidazoles revealed that these compounds significantly reduced edema in animal models. The study's results underscore the therapeutic potential of related compounds like this compound in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural Analogs: Benzimidazole vs. Imidazole Derivatives

A key structural analog is 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride (CAS: 1391732-75-4). While both compounds feature hydrazine-derived substituents and dihydrochloride salt forms, critical differences exist:

- Core Heterocycle: The target compound contains a benzimidazole ring (fused benzene and imidazole), whereas the analog has a simpler imidazole ring.

- Substituents: The hydrazino group in the target compound is directly attached to the benzimidazole ring, while the analog has a hydrazinylmethyl side chain. This structural variation impacts steric and electronic properties.

- Molecular Weight : The benzimidazole derivative has a higher molecular weight (exact value unspecified) compared to the imidazole analog (199.08 g/mol) .

Table 1: Structural Comparison

| Compound | Core Structure | Substituent Position | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Benzimidazole | 2-hydrazino, 1-isopropyl | Not specified |

| 2-(Hydrazinylmethyl)-1-methylimidazole | Imidazole | 2-(hydrazinylmethyl) | 199.08 |

Functional Group Comparison: Hydrazino vs. Azoamidine Dihydrochlorides

Azoamidine dihydrochlorides, such as those listed in (e.g., 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine]dihydrochloride), share the dihydrochloride salt form but differ fundamentally in functionality. These compounds contain azo (-N=N-) and amidine groups, making them potent initiators in polymerization reactions. In contrast, the hydrazino group in the target compound is nucleophilic, suggesting applications in condensation reactions or metal coordination rather than radical generation .

Dihydrochloride Salts in Analytical Chemistry

Biogenic amine dihydrochlorides, such as putrescine dihydrochloride and cadaverine dihydrochloride ( ), are used as analytical standards. While these compounds differ in primary structure (aliphatic amines vs. aromatic heterocycles), their dihydrochloride forms improve stability and solubility in aqueous media, a property shared with the target compound. However, their applications diverge: biogenic amines are used in food safety testing, whereas benzimidazole derivatives are typically explored in drug discovery .

Key Research Findings and Distinctions

- Solubility and Stability: The dihydrochloride salt form enhances water solubility compared to freebase analogs, a critical factor for in vitro assays. For instance, the imidazole analog ( ) is soluble in DMSO and water, whereas non-salt benzimidazole derivatives may require organic solvents .

- Synthetic Utility: The hydrazino group in the target compound enables condensation reactions with carbonyl compounds, forming hydrazones or heterocyclic scaffolds. This reactivity is less pronounced in azoamidines, which prioritize radical generation .

Actividad Biológica

2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 and a molecular weight of 263.17 g/mol. This compound is notable for its unique structural features, including a hydrazino group and an isopropyl substituent on the benzimidazole ring, which contribute to its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction between 1-isopropyl-1H-benzimidazole and hydrazine hydrate, often conducted in organic solvents such as ethanol or methanol. The purification process usually includes recrystallization to obtain the dihydrochloride salt, which enhances solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Benzimidazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, potentially including interference with enzyme function or disruption of cellular processes. The compound's efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have suggested that it may induce apoptosis in cancer cells, possibly through interactions with specific receptors or enzymes involved in cell proliferation and survival pathways. The mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth .

In vitro studies have shown that certain benzimidazole derivatives exhibit potent inhibitory activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2) cells. For example, derivatives similar to this compound have been reported to have IC50 values as low as 0.19 µM against HepG2 cells, indicating strong antiproliferative effects .

Case Studies

Several case studies highlight the biological activity of benzimidazole derivatives:

- Antibacterial Study : A study demonstrated that a related benzimidazole derivative exhibited significant antibacterial activity against S. aureus with an inhibition zone diameter of 32 mm at a concentration of 8 μg/disc .

- Antitumor Activity : In a recent investigation, compounds structurally related to 2-hydrazino-1-isopropyl-1H-benzimidazole were shown to inhibit Indolamine 2,3-dioxygenase (IDO1) in various cancer cell lines at low nanomolar concentrations, suggesting their potential as immunotherapy enhancers .

Comparative Analysis

The following table summarizes the biological activities of various benzimidazole derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2-Hydrazino-1-isopropyl-1H-benzimidazole | Moderate | HepG2: ~0.19 µM | Enzyme/receptor interaction |

| Benzimidazole Derivative A | High | MCF-7: ~0.22 µM | Apoptosis induction |

| Benzimidazole Derivative B | Low | H460: ~0.15 µM | Signal pathway inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride?

- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. Key steps include:

- Hydrazine introduction : Reacting 1-isopropyl-1H-benzimidazole derivatives with hydrazine hydrate under reflux in ethanol or methanol. Temperature control (60–80°C) and stoichiometric excess of hydrazine improve yield .

- Acidification : Treating the hydrazino intermediate with HCl gas or concentrated HCl in a polar solvent (e.g., water or ethanol) to form the dihydrochloride salt. Crystallization at low temperatures enhances purity .

- Critical parameters : Monitor pH during acidification to avoid over-protonation, and use inert atmospheres to prevent oxidation of hydrazine groups.

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Analytical techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, leveraging the compound’s propensity to form stable crystals in aqueous HCl .

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using PubChem data for analogous benzimidazoles) to verify substituent positions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and chloride adduct formation .

Q. What are the recommended purity assessment protocols for this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

- Elemental analysis : Validate chloride content via titration or ion chromatography to ensure stoichiometric dihydrochloride formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole core) influence biological activity?

- Structure-activity relationship (SAR) strategies :

- Substituent screening : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) at the 4/5 positions of the benzimidazole ring to modulate electron density and binding affinity .

- Hydrazine functionalization : Replace the hydrazine group with acyl hydrazides or thiosemicarbazides to explore antiviral or anticancer activity .

- In vitro assays : Test modified analogs against target enzymes (e.g., kinases) or pathogens (e.g., Pseudomonas aeruginosa) using MIC (minimum inhibitory concentration) assays .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Case study : If antimicrobial activity varies between labs:

- Variable control : Standardize test strains, growth media (e.g., Mueller-Hinton agar vs. LB broth), and compound solubility (use DMSO as a co-solvent ≤1% v/v) .

- Mechanistic studies : Perform time-kill assays or SEM imaging to differentiate bacteriostatic vs. bactericidal effects .

- Data normalization : Express activity relative to positive controls (e.g., norfloxacin for gram-negative bacteria) to account for experimental variability .

Q. What advanced computational tools aid in predicting the compound’s reactivity or binding modes?

- Retrosynthesis planning : Use AI-driven platforms (e.g., PubChem’s retrosynthesis tool) to propose novel synthetic pathways based on reaction databases .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., DNA gyrase) using crystallographic data from related benzimidazoles .

Methodological Best Practices

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at –20°C. Desiccate to prevent hygroscopic degradation .

- Safety : Use fume hoods during synthesis; hydrazine derivatives may release toxic fumes upon decomposition .

Q. What strategies optimize yield in large-scale synthesis?

- Process intensification : Transition from batch to flow chemistry for hydrazine addition steps, improving heat transfer and reducing reaction time .

- Catalysis : Screen palladium or copper catalysts for C–N coupling steps to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.